molecular formula C19H14ClF3N2O3 B14986383 N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B14986383
M. Wt: 410.8 g/mol
InChI Key: QHKKCYKGYFKVGK-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound with a unique structure that includes a trifluoromethyl group, a chloro group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the chloro and trifluoromethyl groups via electrophilic aromatic substitution reactions. The final step often involves the coupling of the oxazole derivative with an appropriate carboxamide precursor under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts to enhance reaction rates, as well as the implementation of continuous flow processes to increase efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace functional groups on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce new substituents on the aromatic ring.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and chloro groups can enhance the compound’s binding affinity and specificity, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • Benzenamine, 2-chloro-5-(trifluoromethyl)-

Uniqueness

N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide is unique due to the presence of the oxazole ring, which is not found in the similar compounds listed above. This structural feature can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H14ClF3N2O3

Molecular Weight

410.8 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H14ClF3N2O3/c1-2-27-13-6-3-11(4-7-13)17-10-16(25-28-17)18(26)24-15-9-12(19(21,22)23)5-8-14(15)20/h3-10H,2H2,1H3,(H,24,26)

InChI Key

QHKKCYKGYFKVGK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

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